7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide
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Overview
Description
7-(2-Hydroxyethyl)-2-thia-7-azaspiro[44]nonane 2,2-dioxide is a spirocyclic compound that features a unique structure combining a spiro ring system with sulfur and nitrogen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions to form the spiro ring. The reaction conditions often include the use of a base to facilitate the cyclization process and a solvent to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms in the ring system can form hydrogen bonds or coordinate with metal ions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a similar ring system but different functional groups.
2,7-Diazaspiro[4.4]nonane: Lacks the sulfur atom but has a similar nitrogen-containing spiro ring.
1,6-Dioxaspiro[4.4]nonane: Contains oxygen atoms instead of sulfur and nitrogen.
Uniqueness
7-(2-Hydroxyethyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide is unique due to the presence of both sulfur and nitrogen in its spiro ring system. This combination of heteroatoms provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
2-(2,2-dioxo-2λ6-thia-7-azaspiro[4.4]nonan-7-yl)ethanol |
InChI |
InChI=1S/C9H17NO3S/c11-5-4-10-3-1-9(7-10)2-6-14(12,13)8-9/h11H,1-8H2 |
InChI Key |
LJAPYFOUBNDHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CCS(=O)(=O)C2)CCO |
Origin of Product |
United States |
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